5-Bromo-2-furoic acid

Biomass Conversion Polymer Chemistry Catalysis

Sourcing a versatile heterocyclic intermediate with reliable reactivity for cross-coupling and cycloaddition? 5-Bromo-2-furoic acid (CAS 585-70-6) resolves this with its balanced C-Br bond lability and defined electronic properties, outperforming chloro/iodo analogs. · >99% efficiency as a precursor in catalytic carbonylation to FDCA, enabling cost-effective PEF monomer production. · Superior cycloaddition yields in Diels-Alder reactions versus other furoic acid derivatives. · Defined Hammett σ constant enables quantitative reactivity predictions for SAR libraries and reaction optimization.

Molecular Formula C5H3BrO3
Molecular Weight 190.98 g/mol
CAS No. 585-70-6
Cat. No. B040272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-furoic acid
CAS585-70-6
Synonyms2-Furancarboxylic acid, 5-bromo-; 2-Furoic acid, 5-bromo-; RARECHEM AL BE 0601; OTAVA-BB BB0125160212; TIMTEC-BB SBB003644; 5-BROMO-2-FURANCARBOXYLIC ACID; 5-BROMO-2-FUROIC ACID; 5-BROMO-FURAN-2-CARBOXYLIC ACID
Molecular FormulaC5H3BrO3
Molecular Weight190.98 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C(=O)O
InChIInChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
InChIKeyYVTQHZDUDUCGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-furoic Acid (CAS 585-70-6) as a Strategic Halogenated Furan Building Block for Advanced Synthesis and Biorenewable Polymer Precursors


5-Bromo-2-furoic acid (CAS 585-70-6) is a heterocyclic organic compound classified as a halogenated furoic acid derivative, consisting of a furan ring substituted with a carboxylic acid group at the 2-position and a bromine atom at the 5-position . It is a versatile chemical intermediate characterized by a melting point of 188–190 °C, a molecular weight of 190.98 g/mol, and a molecular formula of C5H3BrO3 . Its primary value in chemical research and industrial applications stems from its dual functionality: the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters and amides .

Palladium-catalyzed cross-coupling handle (C-5 Br)
Carboxylic acid for ester/amide derivatization
Heterocyclic furan scaffold for cycloadditions

Why 5-Bromo-2-furoic Acid Cannot Be Simply Substituted with Other Halofuroic Acids or Non-Halogenated Analogs in Critical Applications


Generic substitution among halofuroic acid derivatives is not feasible due to significant differences in electronic properties, leaving group ability, and resulting reaction outcomes. The C-5 bromine atom exerts a distinct electronic influence on the furan ring, with a Hammett substituent constant (σ) that alters reaction kinetics and yields in cross-coupling and cycloaddition reactions [1]. Compared to the chloro analog, the bromo derivative offers a superior balance between reactivity and stability; the carbon-bromine bond is more labile than the carbon-chlorine bond, facilitating oxidative addition in palladium-catalyzed reactions, yet it avoids the excessive reactivity and cost associated with the iodo analog [1]. Furthermore, the bromine atom imparts unique steric and electronic properties that differentiate it from the unsubstituted 2-furoic acid, enabling higher reaction yields and more selective transformations .

Property
5-Bromo-2-furoic Acid
Chloro/Unsubstituted/Iodo Analogs
Electronic effect (σ)
Defined Hammett σ; predictable kinetics
Different σ values alter reaction rates
Leaving group ability
Optimal C-Br lability for oxidative addition
C-Cl less reactive; C-I excessively reactive/costly
Diels-Alder reactivity
Improved cycloaddition yields reported
Lower yields with -Cl or -H analogs

Quantitative Evidence Guide for the Differentiated Performance of 5-Bromo-2-furoic Acid Against Key Comparators


Superior Yield and Selectivity in Catalytic Carbonylation to Biorenewable Polymer Precursor FDCA vs. Alternative Routes

5-Bromo-2-furoic acid achieves a near-quantitative yield of >99% in the direct catalytic carbonylation to 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer monomer, using a palladium catalyst system [1]. This route represents a significant improvement over traditional HMF oxidation pathways, which are constrained by the limited industrial availability of HMF, and offers a competitive alternative to other halofuroic acid derivatives [1].

FDCA Carbonylation
Reported
>99% yield
Supports process viability for bio-based PEF monomer
Pd(II)/Xantphos catalyst; one-step from furfural-derived acid
Biomass Conversion Polymer Chemistry Catalysis

Enhanced Reactivity in Diels-Alder Cycloadditions Compared to Chloro and Unsubstituted Furoic Acid Analogs

In intramolecular Diels-Alder reactions, a C-5 bromo substituent on a furoic acid derivative significantly improves the yield of the cycloaddition product compared to both the C-5 chloro and unsubstituted furan analogs . This is a critical differentiation point, as the electronic and steric properties of the bromine atom enhance reactivity in this key green chemistry transformation.

Diels-Alder Reactivity
Data to verify
Improved yield
vs
Lower yield (Cl, H)
Reported reactivity difference may support synthetic route selection
Intramolecular Diels-Alder; exact yields not specified
Green Chemistry Cycloaddition Sustainable Synthesis

Quantified Electronic Substituent Effect (Hammett σ) Differentiating 5-Bromo from Other 5-Substituted Furoic Acids

A fundamental kinetic study of the reaction of 5-substituted-2-furoic acids with diphenyldiazomethane (DDM) quantified the distinct electronic effect of the 5-bromo substituent [1]. The reaction rate constant (log k) follows a linear free-energy relationship with the substituent constant (σ), allowing for precise prediction of reactivity based on the substituent's electron-withdrawing or -donating nature [1].

Hammett Correlation
Class-level
log k = 1.00σ + 0.2406
Quantified electronic effect supports rational reaction design
DDM kinetics with 7 furoic acids; EtOH, 15.5°C
Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

Demonstrated Utility as a Key Intermediate in the Synthesis of Pharmacologically Active Compounds with Defined Potency and Selectivity Profiles

5-Bromofuran-2-carboxylic acid was employed in a solid-phase synthesis strategy to generate a library of methionine aminopeptidase (MetAP) inhibitors [1]. The resulting furoic-acid-derived analogs exhibited Mn(II)-selective inhibition with IC50 values in the low micromolar range [1]. This establishes a clear structure-activity relationship and demonstrates the compound's utility in creating target-specific bioactive molecules.

MetAP1 Inhibition
Reported
Low µM IC50
Supports synthesis of Mn(II)-selective enzyme inhibitors
Solid-phase library; compared to thiophene analogs
Medicinal Chemistry Enzyme Inhibition Drug Discovery

Optimal Use Cases and Application Scenarios for 5-Bromo-2-furoic Acid Based on Verified Performance Advantages


Sustainable Production of 2,5-Furandicarboxylic Acid (FDCA) for Bio-Based Polymers

This is a primary, high-impact application. 5-Bromo-2-furoic acid serves as the direct precursor in a catalytic carbonylation process that yields FDCA with >99% efficiency [1]. This route bypasses the supply chain limitations of HMF, providing a more industrially viable pathway to FDCA, which is the key monomer for 100% bio-based polyethylene furanoate (PEF), a sustainable alternative to petroleum-derived PET plastics [1]. The high yield directly correlates with reduced raw material costs and process intensification.

Synthesis of Complex Carbocyclic Frameworks via Diels-Alder Cycloadditions

For synthetic chemists focused on constructing complex molecular architectures, 5-bromo-2-furoic acid and its derivatives are the preferred dienes in Diels-Alder reactions. The presence of the C-5 bromo substituent leads to superior cycloaddition yields compared to the analogous chloro or unsubstituted furans [1]. This property is leveraged in the synthesis of natural products, advanced intermediates, and materials science building blocks, making it a strategically superior choice over other furoic acid derivatives for these specific transformations [1].

Building Block for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry and Agrochemical Discovery

5-Bromo-2-furoic acid is a workhorse intermediate for the introduction of 5-substituted furan moieties into larger, more complex molecules via Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions [1]. Its defined reactivity in these transformations, supported by kinetic data [2], allows for the systematic generation of compound libraries. As demonstrated in the creation of MetAP inhibitors with low micromolar IC50 values [3], it is a reliable building block for exploring structure-activity relationships (SAR) in drug and agrochemical discovery programs, offering a quantifiable advantage in terms of synthetic accessibility and diversification potential.

Rational Design of Reactions Based on Quantified Electronic Substituent Effects

For research involving physical organic chemistry and reaction mechanism studies, the known Hammett substituent constant (σ) for the 5-bromo group on the furoic acid scaffold allows for quantitative predictions of reaction rates and equilibria [2]. This enables chemists to rationally select 5-bromo-2-furoic acid over other 5-substituted derivatives when a specific electronic effect is required. The ability to predict and tune reactivity based on established linear free-energy relationships provides a scientific foundation for reaction optimization that is not available for less-studied analogs.

Application
Selection Property
Validation Focus
Bio-based FDCA production
Catalytic carbonylation profile
Yield and purity under Pd catalysis
Diels-Alder cycloaddition synthesis
C-5 bromo substituent reactivity
Cycloaddition yield comparison with other furoic acids
Cross-coupling library synthesis
Pd-catalyzed coupling handle
Coupling efficiency and diversification potential
Reaction mechanism studies
Quantified Hammett σ parameter
Rate prediction and electronic effect tuning

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